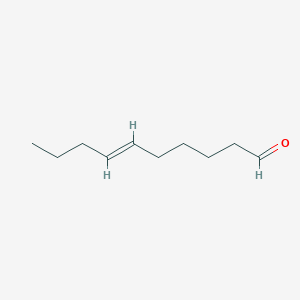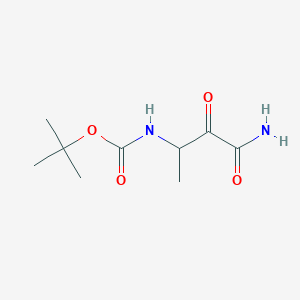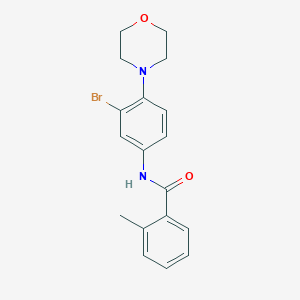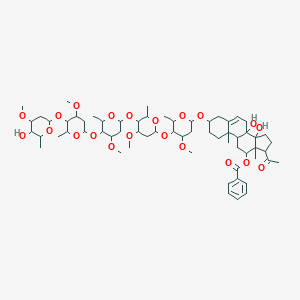
(E)-6-Decenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-Decenal is a natural compound that belongs to the family of aldehydes. It has a strong and pleasant odor that is often described as citrusy, green, and slightly sweet. This compound is commonly found in various fruits and vegetables, such as apples, pears, cucumbers, and carrots. It is also present in some essential oils, such as lemongrass oil and citronella oil. In recent years, (E)-6-decenal has gained significant attention in the scientific community due to its potential applications in various fields, including food preservation, pest control, and cancer research.
Mecanismo De Acción
The mechanism of action of (E)-6-decenal varies depending on its application. In food preservation, (E)-6-decenal is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. In pest control, (E)-6-decenal is believed to repel and kill insects by disrupting their olfactory system, leading to confusion and death. In cancer research, (E)-6-decenal is believed to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway.
Biochemical and Physiological Effects:
(E)-6-Decenal has been shown to exhibit various biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that (E)-6-decenal can reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats. It has also been shown to improve the antioxidant status and reduce the levels of pro-inflammatory cytokines in rats with colitis. In vitro studies have shown that (E)-6-decenal can inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-6-Decenal has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized or obtained from natural sources, and it has a long shelf life when stored properly. It is also relatively safe to handle and does not pose a significant health risk to researchers. However, (E)-6-decenal also has some limitations for lab experiments, including its variability and potential interference with other compounds. The chemical composition of (E)-6-decenal can vary depending on the source and synthesis method, which can affect its properties and activity. It can also interact with other compounds in complex mixtures, which can complicate its analysis and interpretation.
Direcciones Futuras
There are several future directions for research on (E)-6-decenal, including its applications in food and agriculture, medicine, and environmental science. In food and agriculture, (E)-6-decenal has the potential to be used as a natural preservative and pesticide, reducing the need for synthetic chemicals. In medicine, (E)-6-decenal has the potential to be developed into a novel anticancer agent or a drug for the treatment of metabolic disorders. In environmental science, (E)-6-decenal has the potential to be used as a natural insecticide and repellent, reducing the impact of insect pests on crops and public health. Further research is needed to fully explore the potential of (E)-6-decenal and to overcome its limitations.
Métodos De Síntesis
(E)-6-Decenal can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of a suitable precursor with an oxidizing agent, such as potassium permanganate or sodium chlorite. Enzymatic synthesis involves the use of enzymes, such as lipoxygenase or hydroperoxide lyase, to catalyze the conversion of fatty acids into (E)-6-decenal. Extraction from natural sources involves the isolation of (E)-6-decenal from plant materials using solvents or steam distillation.
Aplicaciones Científicas De Investigación
(E)-6-Decenal has been extensively studied for its potential applications in various fields, including food preservation, pest control, and cancer research. In food preservation, (E)-6-decenal has been shown to exhibit strong antimicrobial activity against various foodborne pathogens, such as Escherichia coli and Salmonella enterica. It has also been shown to inhibit the growth of spoilage microorganisms, such as yeasts and molds, in food products. In pest control, (E)-6-decenal has been shown to repel and kill various insect pests, such as mosquitoes, cockroaches, and houseflies. In cancer research, (E)-6-decenal has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
147159-48-6 |
|---|---|
Nombre del producto |
(E)-6-Decenal |
Fórmula molecular |
C18H21NO |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(E)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
Clave InChI |
BHAHVSKDYRPNIR-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
SMILES canónico |
CCCC=CCCCCC=O |
Otros números CAS |
147159-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)

![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
